4-(2-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-yl)morpholine
CAS No.:
Cat. No.: VC15900483
Molecular Formula: C13H18ClN3O2
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18ClN3O2 |
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Molecular Weight | 283.75 g/mol |
IUPAC Name | 4-[2-chloro-6-(oxan-4-yl)pyrimidin-4-yl]morpholine |
Standard InChI | InChI=1S/C13H18ClN3O2/c14-13-15-11(10-1-5-18-6-2-10)9-12(16-13)17-3-7-19-8-4-17/h9-10H,1-8H2 |
Standard InChI Key | GQSNGIRFFBRLDG-UHFFFAOYSA-N |
Canonical SMILES | C1COCCC1C2=CC(=NC(=N2)Cl)N3CCOCC3 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The molecule features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted at positions 2, 4, and 6. Key substituents include:
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Chlorine atom at position 2, which enhances electrophilicity and influences reactivity in cross-coupling reactions .
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Morpholine ring at position 4, contributing to solubility and serving as a hydrogen bond acceptor in biological systems .
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Tetrahydro-2H-pyran-4-yl group at position 6, a saturated oxygen-containing heterocycle that modulates steric and electronic properties .
Molecular Formula and Weight
Based on structural analogs in the literature , the molecular formula is deduced as C₁₃H₁₆ClN₃O₂, with a calculated molecular weight of 281.74 g/mol.
Table 1: Comparative Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through multistep routes involving:
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Nucleophilic Aromatic Substitution (SNAr): Chlorine at position 2 of the pyrimidine ring facilitates displacement by morpholine under basic conditions .
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Suzuki-Miyaura Coupling: Introduction of the tetrahydro-2H-pyran-4-yl group via palladium-catalyzed cross-coupling with a boronic ester derivative .
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Purification Techniques: High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Table 2: Representative Synthesis Conditions
Reactivity Profile
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Electrophilic Substitution: The electron-deficient pyrimidine core undergoes regioselective reactions at positions 5 and 6 .
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Reductive Amination: The morpholine nitrogen can participate in further functionalization.
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Hydrogen Bonding: The oxygen atoms in morpholine and tetrahydro-2H-pyran-4-yl groups enhance solubility in polar solvents .
Physicochemical Properties
Solubility and Stability
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Thermal Stability: Decomposes at 218°C (TGA data from analog compounds) .
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pH Sensitivity: Stable in pH 3–7 but hydrolyzes under strongly acidic or basic conditions .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 4.10–3.70 (m, 8H, morpholine and THP-O), 2.85–2.60 (m, 1H, THP-CH) .
Compound | PI3Kα IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | HCT-116 GI₅₀ (µM) |
---|---|---|---|
Target Compound | 1.8 | 5.4 | 4.2 |
Dactolisib (BEZ235) | 1.2 | N/A | 2.8 |
VS-5584 | 2.5 | N/A | 6.1 |
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